5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride
Overview
Description
“5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound with the CAS Number: 2287344-38-9 . It has a molecular weight of 211.09 . The IUPAC name for this compound is 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including 1,2,4-triazole and its various structural variations, have been extensively studied for their potential in drug development due to their diverse biological activities. Research highlights the importance of triazoles in synthesizing new drugs for various diseases, emphasizing their role in antimicrobial, antitumoral, and antiviral therapies among others. Notably, the development of novel triazoles has focused on enhancing their efficacy and safety, considering green chemistry principles for sustainable production methods (Ferreira et al., 2013).
Antibacterial Applications
One area of significant interest is the antibacterial properties of triazole derivatives, particularly against resistant strains such as Staphylococcus aureus. Recent reviews update the development of 1,2,4-triazole-containing hybrids with promising antibacterial activity against various clinically significant organisms, including drug-resistant forms. This indicates the potential of triazole derivatives in addressing the urgent need for new antibacterial agents in the face of growing antimicrobial resistance (Li & Zhang, 2021).
Optical Sensors and Material Science
Triazole derivatives have also been explored for their applications in material science, particularly in the development of optical sensors. Pyrimidine-appended triazole compounds have shown potential as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in various biological and medicinal applications (Jindal & Kaur, 2021).
Agricultural and Pharmaceutical Industry
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, highlighting their use in producing agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. This review underscores the versatility of amino-1,2,4-triazoles in various industrial applications, illustrating their importance beyond medicinal chemistry (Nazarov et al., 2021).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h4-5H,1-3,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZQUAPNHWBNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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